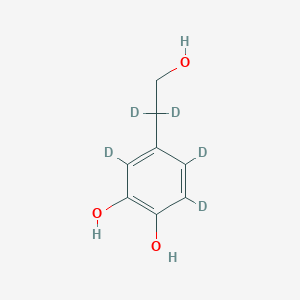
Hydroxytyrosol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxytyrosol-d5 is a deuterated form of hydroxytyrosol, a phenolic compound primarily found in olives and olive oil. It is known for its potent antioxidant properties and various health benefits, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects . The deuterated form, this compound, is often used in scientific research to study the metabolism and bioavailability of hydroxytyrosol due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxytyrosol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the protection of catechol, followed by a Friedel–Crafts reaction with ethyl oxalyl monochloride, the Wolff-Kishner-Huang reaction, and reduction with lithium aluminum hydride (LAH), and finally deprotection .
Biotechnological synthesis involves the use of genetically modified microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to produce hydroxytyrosol from simple precursors like tyrosol through enzymatic hydroxylation .
Industrial Production Methods
Industrial production of hydroxytyrosol often employs biotechnological methods due to their environmental sustainability, safety, and cost-effectiveness. These methods include the use of immobilized cells in bioreactors, which can achieve high yields and productivity . The biotransformation rate of cells immobilized in calcium alginate beads, for example, can reach 86% in the presence of 5 g/L tyrosol during a single batch process .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxytyrosol undergoes various chemical reactions, including:
Oxidation: Hydroxytyrosol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert hydroxytyrosol to its corresponding alcohols.
Substitution: Hydroxytyrosol can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ascorbic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxytyrosol-d5 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a standard in analytical chemistry for the quantification of hydroxytyrosol in various samples.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Mecanismo De Acción
Hydroxytyrosol exerts its effects primarily through its potent antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, hydroxytyrosol has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Hydroxytyrosol is often compared with other phenolic compounds found in olives, such as tyrosol, oleuropein, oleocanthal, and oleacein. While all these compounds exhibit antioxidant properties, hydroxytyrosol is considered the most potent due to its higher electron-donating capacity . Unlike tyrosol, which has only one hydroxyl group, hydroxytyrosol has two hydroxyl groups, enhancing its antioxidant activity. Oleuropein, oleocanthal, and oleacein also have unique health benefits, but hydroxytyrosol’s superior antioxidant properties make it particularly valuable in research and industry .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
3,4,6-trideuterio-5-(1,1-dideuterio-2-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,3D2,5D |
Clave InChI |
JUUBCHWRXWPFFH-DUGDOUCXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])CO)[2H])O)O)[2H] |
SMILES canónico |
C1=CC(=C(C=C1CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


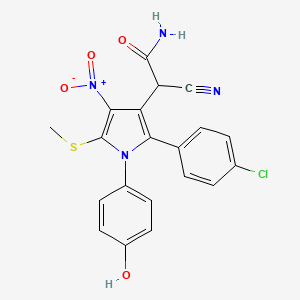
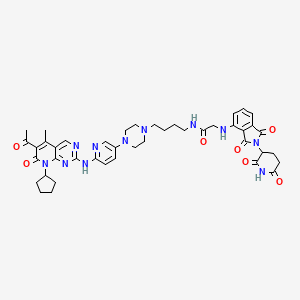
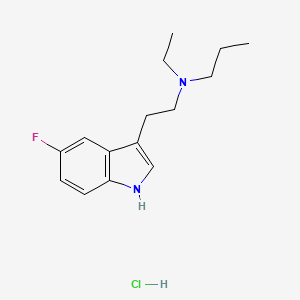
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
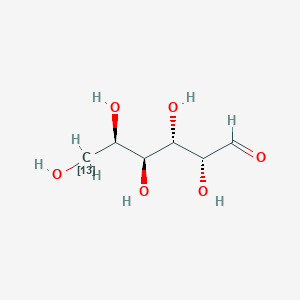
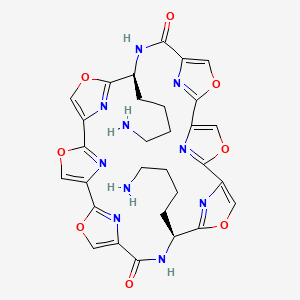
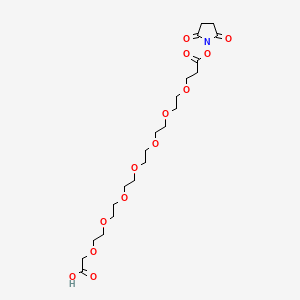


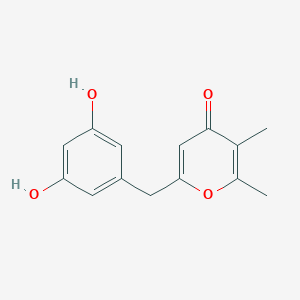
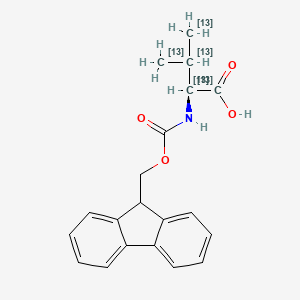
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
